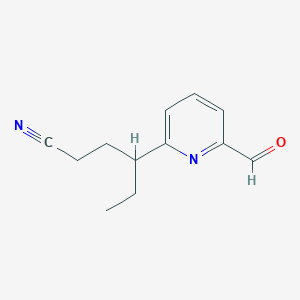

4-(6-Formylpyridin-2-yl)hexanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(6-formylpyridin-2-yl)hexanenitrile |

InChI |

InChI=1S/C12H14N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,9-10H,2,4-5H2,1H3 |

InChI Key |

OWBQOKCJYVOSMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC#N)C1=CC=CC(=N1)C=O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 4 6 Formylpyridin 2 Yl Hexanenitrile

Reactivity Profiles of Pyridine-Based Aldehyde-Nitrile Systems

The reactivity of 4-(6-Formylpyridin-2-yl)hexanenitrile is largely governed by the electron-deficient nature of the pyridine (B92270) ring. The nitrogen atom in the ring exerts a strong electron-withdrawing inductive effect, which reduces the electron density at the ring carbons. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene.

The formyl and nitrile groups are also strongly electron-withdrawing, further decreasing the electron density of the pyridine ring. This electronic arrangement leads to several key reactivity traits:

Electrophilic Centers : The carbon atoms of both the formyl group (C=O) and the nitrile group (C≡N) are highly electrophilic. pressbooks.pub This polarity makes them primary targets for nucleophilic attack.

Nucleophilic Substitution : The electron deficiency of the pyridine ring, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6), renders it susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Acidity of α-Protons : The protons on the carbon adjacent to the nitrile group (the α-carbon of the hexanenitrile (B147006) chain) exhibit enhanced acidity due to the electron-withdrawing nature of the cyano group. This allows for the formation of a carbanion, which can act as a nucleophile in various reactions.

The formyl group at the 2-position can influence the reactivity of the entire molecule through steric and electronic effects, including potential chelation with metal ions, which can alter reaction pathways. nih.gov

Reaction Pathways of the Formyl Group

The aldehyde functionality is one of the most versatile groups in organic chemistry, and its position on the pyridine ring in this compound allows for a range of transformations.

Oxidative Transformations to Carboxylic Acid Derivatives

The formyl group is readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved with a variety of oxidizing agents. The expected product from the oxidation of this compound is 6-(1-cyano-1-ethylbutyl)picolinic acid.

Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in acidic solution (Jones reagent)

Silver(I) oxide (Ag₂O) (Tollens' reagent)

Selenium dioxide (SeO₂) has been noted for oxidizing methyl groups on pyridine rings to formyl groups, illustrating the feasibility of oxidation at this position. researchgate.net

The general mechanism involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized. Under certain conditions, dihydropyridine (B1217469) derivatives can be oxidized to their corresponding pyridine forms, highlighting the stability of the aromatic pyridine core during such transformations. wum.edu.pkresearchgate.net

Table 1: Expected Oxidative Transformations

| Starting Functional Group | Reagent Example | Product Functional Group |

| Formyl | KMnO₄ | Carboxylic Acid |

| Formyl | Ag₂O, NH₄OH | Carboxylic Acid |

| Formyl | CrO₃, H₂SO₄ | Carboxylic Acid |

Reductive Pathways to Alcohol and Amine Derivatives

The formyl group can be reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, yielding 4-(6-(hydroxymethyl)pyridin-2-yl)hexanenitrile, is typically accomplished using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones and would not affect the nitrile or the pyridine ring under standard conditions.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would reduce the formyl group to an alcohol. However, it is potent enough to also reduce the nitrile group to a primary amine, leading to a di-functionalized product.

Studies on related pyridinecarbaldehydes have shown that reduction with zinc and formic acid can lead to the corresponding methylpyridines. researchgate.net

Reductive Amination: This process converts the formyl group into an amine. It proceeds via the formation of an intermediate imine (Schiff base), which is then reduced in situ. Common reagents include a primary or secondary amine and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This pathway allows for the synthesis of a wide variety of secondary and tertiary amine derivatives.

Table 2: Potential Reductive Pathways

| Transformation | Reagent(s) | Expected Product | Notes |

| Reduction to Alcohol | NaBH₄, Methanol | 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile | Selective for the aldehyde. |

| Reductive Amination | R-NH₂, NaBH₃CN | 4-(6-((R-amino)methyl)pyridin-2-yl)hexanenitrile | Forms a secondary amine. |

| Full Reduction | LiAlH₄ then H₂O | 6-(1-aminohexyl)pyridin-2-yl)methanol | Reduces both formyl and nitrile groups. |

Condensation and Imine Formation Reactions

The electrophilic carbon of the formyl group readily undergoes condensation reactions with nucleophiles. A key example is the reaction with primary amines to form imines, also known as Schiff bases. wikipedia.org This reaction is typically catalyzed by a small amount of acid and is reversible. operachem.comlibretexts.org

The mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group by the acid catalyst, turning it into a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product. masterorganicchemistry.com

The formation of imines is a crucial step in many synthetic pathways, including the synthesis of complex macrocycles from diformylpyridine precursors. researchgate.net The reaction's reversibility requires driving the equilibrium towards the product, often by removing the water formed during the reaction. operachem.com Other condensation reactions, such as the Wittig reaction (with phosphorus ylides) or aldol-type condensations, are also plausible pathways for elaborating the formyl group. researchgate.net

Chemical Conversions of the Nitrile Functionality

The nitrile group is a versatile functional handle that can be converted into several other important chemical groups.

Hydrolytic Transformations to Carboxylic Acids or Amides

The hydrolysis of the nitrile group in this compound can yield either a carboxylic acid or an amide, depending on the reaction conditions. chemguide.co.uk The reaction proceeds through an amide intermediate. pressbooks.pub

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with a strong acid, such as hydrochloric acid or sulfuric acid, typically leads to the complete hydrolysis to a carboxylic acid. chemguide.co.ukacs.org The final products would be 4-(6-formylpyridin-2-yl)hexanoic acid and an ammonium (B1175870) salt. The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, also results in hydrolysis. The initial product is the carboxylate salt, which upon acidification yields the carboxylic acid. Ammonia (B1221849) gas is typically evolved during this process. chemguide.co.uk

Partial Hydrolysis to Amide: It is possible to stop the hydrolysis at the amide stage (yielding 4-(6-formylpyridin-2-yl)hexanamide) by using controlled conditions. This can be achieved through various methods, including certain enzymatic processes using nitrile hydratase or by using specific chemical reagents under milder conditions, such as catalytic hydrolysis with solid heterogeneous catalysts. google.comresearchgate.net

Table 3: Nitrile Hydrolysis Pathways

| Conditions | Intermediate Product | Final Product |

| H₃O⁺, Heat | 4-(6-Formylpyridin-2-yl)hexanamide | 4-(6-Formylpyridin-2-yl)hexanoic acid |

| NaOH, H₂O, Heat | 4-(6-Formylpyridin-2-yl)hexanamide | Sodium 4-(6-formylpyridin-2-yl)hexanoate |

| Controlled Hydrolysis (e.g., Nitrile Hydratase) | - | 4-(6-Formylpyridin-2-yl)hexanamide |

Reductions to Primary Amines

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. For this compound, this reduction would target the cyano group at the terminus of the hexanenitrile side chain. The general strategy involves the use of strong reducing agents capable of reducing the carbon-nitrogen triple bond.

One of the most common and effective reagents for this purpose is Lithium Aluminum Hydride (LiAlH₄). libretexts.org The mechanism of nitrile reduction by LiAlH₄ proceeds through a multi-step process. Initially, a hydride ion (H⁻) from the LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group. This addition breaks one of the π-bonds of the C≡N triple bond, forming an intermediate imine anion. This anion is stabilized by complexation with the aluminum species. A second hydride transfer from another LiAlH₄ molecule then reduces the imine intermediate to a dianion. Finally, the reaction is quenched with water or a dilute acid, which protonates the dianion to yield the primary amine, in this case, 4-(6-(aminomethyl)pyridin-2-yl)heptan-1-amine, assuming the formyl group is also reduced. libretexts.org

It is important to note that powerful reducing agents like LiAlH₄ will also readily reduce the formyl group on the pyridine ring to a primary alcohol (a hydroxymethyl group). Therefore, the reaction of this compound with LiAlH₄ is expected to produce 4-(6-(hydroxymethyl)pyridin-2-yl)heptan-1-amine.

Alternative methods, such as catalytic hydrogenation, can also be employed. This typically involves using molecular hydrogen (H₂) in the presence of a metal catalyst like Raney Nickel, Palladium (Pd), or Platinum (Pt). The mechanism involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C≡N triple bond. The conditions for catalytic hydrogenation can sometimes be tuned to selectively reduce one functional group over another, although this can be challenging.

The following table summarizes common reducing agents and their expected products when reacting with this compound.

| Reagent | Target Functional Group(s) | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Nitrile and Formyl | 4-(6-(Hydroxymethyl)pyridin-2-yl)heptan-1-amine |

| Sodium Borohydride (NaBH₄) | Formyl | 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile |

| Catalytic Hydrogenation (H₂/Raney Ni) | Nitrile and Formyl | 4-(6-(Hydroxymethyl)pyridin-2-yl)heptan-1-amine |

Cycloaddition Reactions with Nitriles

The nitrile functional group can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. However, unactivated nitriles are generally poor dienophiles and require harsh reaction conditions or specific activation to react. nih.gov The participation of the cyano group in this compound in intermolecular cycloadditions would likely require a highly reactive diene and thermal promotion.

A more feasible pathway for cycloaddition could be through an intramolecular process if the molecule were suitably modified. For instance, if a diene system were introduced into the molecule, an intramolecular Diels-Alder reaction could be envisioned.

Formal [2+2+2] cycloadditions are another strategy for synthesizing pyridine rings and can involve nitriles as one of the components. nih.gov While this is typically a method for forming pyridines rather than reacting them, it highlights the potential of the nitrile group to participate in complex, metal-free, pericyclic cascade reactions under thermal conditions. nih.govnih.gov These reactions often proceed through highly reactive intermediates like vinylallenes, which can then undergo a [4+2] cycloaddition with the unactivated cyano group. nih.gov

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character profoundly influences its reactivity towards both electrophiles and nucleophiles. matanginicollege.ac.inuoanbar.edu.iq

Electrophilic Substitution: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. matanginicollege.ac.inuoanbar.edu.iq The nitrogen atom withdraws electron density from the ring carbons, making them less attractive to electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the nitrogen atom is protonated to form a pyridinium (B92312) ion. This positive charge further deactivates the ring, making reactions even more difficult. When substitution does occur, it typically happens at the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. matanginicollege.ac.in In this compound, the presence of two electron-withdrawing substituents (formyl and the alkylnitrile group) would further deactivate the ring, requiring very harsh conditions for any electrophilic substitution to proceed.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. matanginicollege.ac.inuoanbar.edu.iq Nucleophilic substitution occurs preferentially at the 2-, 4-, and 6-positions, where the partial positive charges are localized. matanginicollege.ac.in The attack of a nucleophile at these positions generates a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. matanginicollege.ac.in

For this compound, the 2- and 6-positions are already substituted. The remaining unsubstituted positions are 3, 4, and 5. The 4-position is a prime site for nucleophilic attack. The presence of the strongly electron-withdrawing formyl group at the 6-position would further activate the 4-position towards nucleophilic addition or substitution.

The following table summarizes the expected reactivity of the pyridine ring in this compound.

| Reaction Type | Reactivity | Preferred Position(s) | Rationale |

| Electrophilic Aromatic Substitution | Very Low | C-3, C-5 | The pyridine nitrogen and electron-withdrawing substituents strongly deactivate the ring. |

| Nucleophilic Aromatic Substitution | High | C-4 | The pyridine nitrogen and electron-withdrawing substituents activate the ring for nucleophilic attack at ortho/para positions. |

Advanced Mechanistic Studies using Spectroscopic and Electrochemical Methods

To gain deeper insight into the reaction mechanisms of this compound, advanced analytical techniques can be employed. These methods allow for the identification of transient intermediates and the quantification of reaction kinetics and thermodynamics.

Modern synthetic methods could enable novel transformations of this compound. For instance, transition-metal-catalyzed C-H activation could provide a pathway for functionalizing the pyridine ring at positions that are otherwise difficult to access. A directing group, potentially the formyl or nitrile nitrogen, could chelate to a metal center (like Pd, Rh, or Ru) and direct the activation of a specific C-H bond, leading to regioselective alkylation, arylation, or other functionalizations.

Electrocatalysis offers an alternative, reagent-free method for driving chemical reactions. An electrochemical approach could be used for the meta-sulfonylation of the pyridine ring, a transformation that is challenging via traditional methods. nih.gov Such a process might involve a redox-neutral dearomatization-rearomatization strategy, showcasing the potential of electrochemical methods to achieve unique selectivity. nih.gov The mechanism could involve the initial formation of a sulfonyl radical via single-electron oxidation of a sulfinate at an anode, which then adds to a dearomatized pyridine intermediate. nih.gov

A thorough mechanistic investigation requires an understanding of both the kinetic and thermodynamic parameters of a reaction. For any transformation involving this compound, these values can be determined experimentally.

Kinetic Analysis: The rates of reaction can be monitored using spectroscopic techniques like UV-Vis or NMR spectroscopy. By measuring the change in concentration of reactants and products over time at various temperatures, key kinetic parameters can be determined. mdpi.com This data allows for the determination of the reaction order, the rate constant (k), and the activation energy (Ea), which provides information about the energy barrier of the rate-determining step.

Thermodynamic Analysis: The thermodynamic favorability of a reaction is described by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The equilibrium constant (Keq) of a reversible reaction can be measured once the reaction reaches equilibrium. mdpi.com By studying the temperature dependence of the equilibrium constant (the van 't Hoff plot), the enthalpy and entropy of the reaction can be calculated. This information reveals whether a reaction is driven by bond energies (enthalpy) or by changes in disorder (entropy).

Advanced Spectroscopic Characterization and Structural Elucidation of 4 6 Formylpyridin 2 Yl Hexanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift Assignments

One-dimensional NMR spectra are fundamental for the initial structural assessment of 4-(6-Formylpyridin-2-yl)hexanenitrile, providing critical information about the number and types of protons, carbons, and nitrogens present in the molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the formyl group. The aldehydic proton of the formyl group is expected to be the most deshielded proton, appearing as a singlet at approximately δ 9.5-10.5 ppm. The protons of the hexanenitrile (B147006) chain would resonate in the upfield region (typically δ 0.9-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons of the pyridine ring would appear between δ 120-160 ppm. The nitrile carbon is anticipated to resonate in the range of δ 115-125 ppm. The aliphatic carbons of the hexanenitrile chain would be found in the upfield region of the spectrum (δ 10-40 ppm).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information. The nitrogen of the pyridine ring would have a characteristic chemical shift, influenced by the substituents. The nitrile nitrogen would exhibit a distinct resonance, helping to confirm the presence of this functional group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.8-8.0 | 120-125 |

| Pyridine-H4 | 7.6-7.8 | 135-140 |

| Pyridine-H5 | 7.4-7.6 | 125-130 |

| Formyl-H | 9.8-10.2 | 190-195 |

| CH(CH₂CH₃) | 3.0-3.3 | 40-45 |

| CH₂CH₂CN | 2.3-2.6 | 25-30 |

| CH₂CN | 2.4-2.7 | 15-20 |

| CH₂CH₃ | 1.5-1.8 | 20-25 |

| CH₃ | 0.9-1.1 | 10-15 |

| Nitrile C | - | 118-122 |

| Pyridine C2 | - | 158-162 |

| Pyridine C6 | - | 150-155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multidimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity of the protons within the hexanenitrile chain and for assigning the adjacent protons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the pyridine ring and the adjacent aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is essential for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is a powerful tool for connecting different fragments of the molecule. For example, HMBC would show correlations from the aldehydic proton to the C6 carbon of the pyridine ring, and from the protons on the carbon adjacent to the pyridine ring (C4 of the hexanenitrile chain) to the C2 and C3 carbons of the pyridine ring, thus confirming the substitution pattern.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance or monitoring the progress of a chemical reaction. bohrium.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and comparing them to the integral of a known amount of an internal standard, the absolute purity of this compound can be determined with high accuracy and precision. This technique is non-destructive and does not require a calibration curve for each analyte.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its functional groups. For this compound, key expected vibrational frequencies include:

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

C≡N stretch (nitrile): A medium intensity, sharp absorption band is anticipated around 2240-2260 cm⁻¹.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C and C=N stretches (pyridine ring): These vibrations are expected in the 1400-1600 cm⁻¹ region.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050-3150 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| C≡N stretch (nitrile) | 2240-2260 | Medium, Sharp |

| C=O stretch (aldehyde) | 1690-1715 | Strong |

| C=C, C=N stretch (pyridine) | 1400-1600 | Medium-Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active in each technique. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C≡N stretching vibration, which often gives a strong Raman signal. The combination of FTIR and Raman spectra provides a more complete vibrational profile of the molecule, enhancing the confidence in its structural identification.

High-Performance Mass Spectrometry (HPMS)

High-Performance Mass Spectrometry (HPMS) is an indispensable tool in chemical analysis, offering high sensitivity and resolution for the determination of the mass-to-charge ratio of ions. This technique is crucial for confirming the molecular weight and elemental composition of a compound.

Accurate Mass Measurement and Elemental Composition Determination (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. By measuring the mass-to-charge ratio to a high degree of precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

As of the latest literature search, specific HRMS data for this compound has not been reported. A hypothetical analysis would yield the following theoretical data:

| Parameter | Theoretical Value |

| Molecular Formula | C₁₃H₁₆N₂O |

| Monoisotopic Mass | 216.1263 u |

| [M+H]⁺ | 217.1335 u |

| [M+Na]⁺ | 239.1154 u |

| [M+K]⁺ | 255.0894 u |

This table presents theoretical values calculated from the chemical formula. Actual experimental data from HRMS analysis is not currently available in published literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its connectivity and functional groups.

Specific MS/MS fragmentation data for this compound is not available in the public domain. A theoretical fragmentation analysis would likely involve cleavage at the bonds adjacent to the pyridine ring and within the hexanenitrile chain, providing characteristic fragment ions that could be used to confirm the compound's structure.

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) |

| Data not available | Data not available | Data not available |

This table is a template for MS/MS data. No experimental fragmentation data for this compound has been found in scientific literature.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light. It provides information about the electronic structure and conjugation within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions, often π → π* and n → π* transitions in molecules with chromophores such as aromatic rings and carbonyl groups.

No experimental UV-Vis absorption spectra for this compound have been published. It would be expected that the pyridine ring and the formyl group would give rise to characteristic absorption bands.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

This table is a template for UV-Vis spectroscopic data. Specific experimental values for this compound are not available.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is used to analyze chiral molecules. If this compound were resolved into its enantiomers, CD spectroscopy could be used to characterize their chiroptical properties.

As there is no indication in the literature that this compound has been synthesized in an enantiomerically pure form or resolved into its enantiomers, no CD spectroscopic data is available.

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination (if single crystals can be obtained)

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

To date, no single-crystal X-ray diffraction data for this compound has been reported in crystallographic databases. The successful growth of single crystals would be a prerequisite for such an analysis.

Synthesis and Chemical Scope of Novel Derivatives and Analogues of 4 6 Formylpyridin 2 Yl Hexanenitrile

Systematic Modification of the Formyl Functionality

The formyl group at the C6 position of the pyridine (B92270) ring is a versatile handle for a multitude of chemical transformations, allowing for the introduction of diverse functionalities. Standard carbonyl chemistry can be readily applied to generate a wide range of derivatives.

Reductive Amination: The formyl group can be converted into various amino functionalities through reductive amination. This reaction typically involves the initial formation of an imine or enamine by condensation with a primary or secondary amine, followed by reduction with a suitable hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This approach allows for the introduction of a wide variety of alkyl and aryl substituents at the nitrogen atom.

Oxidation: Oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, further expanding the chemical diversity of the scaffold.

Wittig Reaction and Related Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a powerful means of converting the formyl group into a carbon-carbon double bond. By employing a range of phosphorus ylides or phosphonate (B1237965) carbanions, a variety of substituted alkenes can be synthesized, allowing for the extension of the carbon framework.

Grignard and Organolithium Additions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the formyl group affords secondary alcohols. The nature of the resulting alcohol is determined by the specific organometallic reagent used, offering a straightforward method for introducing new carbon-based substituents.

Table 1: Representative Modifications of the Formyl Group

| Reagent/Reaction | Product Functional Group |

|---|---|

| R-NH₂, NaBH(OAc)₃ | Amine |

| KMnO₄ | Carboxylic Acid |

| Ph₃P=CHR | Alkene |

Derivatization Strategies for the Nitrile Group

The nitrile functionality on the hexyl side chain offers a distinct set of opportunities for chemical modification, providing access to a different class of derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation provides an alternative route to the corresponding acid, which can then be further derivatized as described previously. Partial hydrolysis to an amide can also be achieved under controlled conditions.

Reduction: The reduction of the nitrile group leads to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Ni). The resulting amine can be further functionalized through acylation, alkylation, or other amine-specific reactions.

Addition of Organometallic Reagents: The addition of Grignard or organolithium reagents to the nitrile group, followed by aqueous workup, results in the formation of ketones. This reaction provides a method for introducing a carbonyl group at the terminus of the side chain, which can then serve as a point for further chemical elaboration.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. This transformation is particularly useful for introducing a bioisosteric replacement for a carboxylic acid group in medicinal chemistry applications.

Table 2: Representative Derivatizations of the Nitrile Group

| Reagent/Reaction | Product Functional Group |

|---|---|

| H₃O⁺, heat | Carboxylic Acid |

| LiAlH₄, then H₂O | Primary Amine |

| R-MgBr, then H₃O⁺ | Ketone |

Structural Diversification of the Hexyl Side Chain

The hexyl side chain provides a lipophilic spacer that can be modified to alter the physicochemical properties of the molecule.

α-Functionalization: The carbon atom alpha to the nitrile group can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This carbanion can then be reacted with various electrophiles, such as alkyl halides, aldehydes, or ketones, to introduce substituents at the α-position.

Chain Length Modification: The length of the alkyl chain can be varied through synthetic strategies that employ different starting materials. For example, shorter or longer alkyl chains can be introduced by using appropriately substituted precursors in the initial synthesis of the pyridine scaffold.

Introduction of Unsaturation: Double or triple bonds can be introduced into the hexyl side chain through elimination reactions of suitably functionalized precursors. For instance, dehydration of an alcohol or dehydrohalogenation of an alkyl halide can yield an alkene or alkyne, respectively.

Table 3: Strategies for Hexyl Side Chain Diversification

| Strategy | Method | Resulting Modification |

|---|---|---|

| α-Alkylation | Deprotonation with LDA, followed by reaction with R-X | Introduction of an alkyl group at the α-position |

| Chain Length Variation | Use of alternative starting materials in the synthesis | Shorter or longer alkyl chains |

Exploration of Pyridine Ring Substitution Patterns and Fused Heterocyclic Architectures

Modification of the pyridine ring itself or the construction of fused ring systems can significantly impact the electronic properties and three-dimensional shape of the molecule. ias.ac.in

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, reactions such as nitration or halogenation can be achieved under forcing conditions. The directing effects of the existing substituents will influence the position of the incoming electrophile.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The introduction of good leaving groups, such as halogens, at these positions would facilitate substitution by various nucleophiles.

Synthesis of Fused Rings: The existing functional groups on the pyridine ring can be utilized to construct fused heterocyclic systems. For example, the formyl group and a suitably introduced ortho-amino group could be condensed to form a fused pyrimidine (B1678525) ring. Similarly, intramolecular cyclization reactions involving the side chain could lead to the formation of fused aliphatic rings. The Pictet-Spengler reaction is a notable method for synthesizing such fused systems. globethesis.com

Table 4: Approaches to Pyridine Ring Modification and Annulation

| Approach | Reaction Type | Potential Outcome |

|---|---|---|

| Electrophilic Substitution | Nitration, Halogenation | Introduction of nitro or halo groups on the pyridine ring |

| Nucleophilic Substitution | Reaction with nucleophiles on a halogenated precursor | Introduction of various nucleophilic substituents |

Design Principles for Modulating Chemical Reactivity in Analogues

The chemical reactivity of analogues of 4-(6-formylpyridin-2-yl)hexanenitrile can be rationally modulated by considering the electronic and steric effects of introduced substituents.

Steric Hindrance: The introduction of bulky substituents near a reactive center can sterically hinder the approach of reagents, thereby decreasing the reaction rate. This principle can be used to achieve selective reactions at one functional group over another in a multifunctional molecule. For example, a bulky group adjacent to the formyl group could favor reactions at the more accessible nitrile group.

Conformational Constraints: The introduction of cyclic structures or rigid linkers can lock the molecule into specific conformations. This can be used to pre-organize the molecule for a particular intramolecular reaction or to control its interaction with biological targets.

Table 5: Principles for Modulating Reactivity

| Principle | Effect | Example |

|---|---|---|

| Electronic Effects | Altering the electron density of the pyridine ring and the reactivity of the formyl group | Introduction of -NO₂ (EWG) or -OCH₃ (EDG) on the pyridine ring |

| Steric Hindrance | Blocking access to a reactive site | Introduction of a bulky tert-butyl group adjacent to the formyl group |

Computational and Theoretical Chemistry Studies of 4 6 Formylpyridin 2 Yl Hexanenitrile

Quantum Chemical Investigations

Quantum chemical investigations offer a microscopic perspective on the intrinsic properties of 4-(6-Formylpyridin-2-yl)hexanenitrile.

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the pyridine (B92270) ring, the formyl group, and the nitrile group. The pyridine ring, an aromatic heterocycle, creates a delocalized π-electron system. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the formyl and nitrile groups, significantly influences the electron density distribution across the molecule.

Charge Distribution: Computational analysis, typically using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a net negative charge on the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group, as well as the nitrogen of the nitrile group, due to their high electronegativity. The carbon atoms of the pyridine ring and the formyl group would exhibit partial positive charges. This charge distribution is critical in determining the molecule's reactivity, particularly towards electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's chemical reactivity. numberanalytics.com The HOMO is the orbital of highest energy that is occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.comlibretexts.org The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be centered on the electron-deficient formyl and nitrile groups. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. wikipedia.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Conformational Analysis and Molecular Geometry Optimization

The presence of a flexible hexanenitrile (B147006) chain attached to the rigid pyridine ring allows for multiple possible conformations of this compound. Conformational analysis is essential to identify the most stable three-dimensional structure of the molecule. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, are employed to rotate the single bonds in the hexanenitrile chain and calculate the potential energy of each resulting conformation.

The goal of molecular geometry optimization is to find the conformation with the lowest energy, which corresponds to the most stable structure of the molecule. This is typically achieved using algorithms that iteratively adjust the atomic coordinates to minimize the forces on the atoms. The optimized geometry provides important information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties. For instance, the planarity between the pyridine ring and the formyl group would be a key feature to investigate, as it affects the electronic conjugation.

Reaction Mechanism Predictions and Energetic Profiles

Theoretical chemistry plays a vital role in predicting the most likely pathways for chemical reactions involving this compound and understanding the energy changes that occur.

Transition State Characterization for Key Chemical Transformations

The formyl and nitrile groups are the most reactive sites in this compound. Theoretical studies can characterize the transition states of reactions involving these groups, such as nucleophilic addition to the formyl carbon or hydrolysis of the nitrile group. A transition state is a high-energy, unstable arrangement of atoms that exists for a very short time as reactants are converted into products.

By locating and characterizing the transition state on the potential energy surface, chemists can calculate the activation energy of the reaction. The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. Computational tools can also visualize the vibrational modes of the transition state, which helps to confirm that it is a true transition state and provides insight into the atomic motions involved in the reaction.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a significant impact on the rate and outcome of a chemical reaction. wikipedia.org Computational models can be used to simulate the effect of different solvents on the reactivity and selectivity of this compound. Solvents can influence reactions in several ways, such as by stabilizing or destabilizing reactants, products, and transition states through interactions like hydrogen bonding or dipole-dipole interactions. wikipedia.orgyoutube.com

For example, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thereby accelerating the reaction rate. Conversely, a nonpolar solvent might favor a different reaction pathway. By calculating the reaction energetics in different solvent environments (using implicit or explicit solvent models), it is possible to predict how the solvent will affect the reaction and to choose the optimal solvent for a desired transformation.

Spectroscopic Data Prediction and Interpretation (e.g., NMR, UV-Vis, IR)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules, which is essential for their characterization. bohrium.comnih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. researchgate.net These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. By comparing the predicted spectrum with the experimental spectrum, chemists can confirm the structure of the molecule and assign the signals to specific atoms.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. nih.gov Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, the π-π* transitions within the pyridine ring and n-π* transitions involving the formyl group would be the most significant contributors to the UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavelength/Frequency/Chemical Shift |

| UV-Vis | λmax (π-π) | ~260 nm |

| UV-Vis | λmax (n-π) | ~310 nm |

| IR | C≡N stretch | ~2240 cm-1 |

| IR | C=O stretch | ~1700 cm-1 |

| 1H NMR | Aldehyde H | ~10.0 ppm |

| 1H NMR | Pyridine H | ~7.5-8.5 ppm |

| 13C NMR | Aldehyde C | ~190 ppm |

| 13C NMR | Nitrile C | ~120 ppm |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule by simulating the atomic motions over time. mdpi.comescholarship.org This technique allows for the characterization of the accessible conformations and the relative energies of a flexible molecule like this compound, which possesses several rotatable bonds. The application of MD simulations can elucidate the molecule's preferred shapes in different environments, which is crucial for understanding its reactivity and interaction with other molecules. nih.gov

The conformational space of this compound is primarily defined by the dihedral angles around the single bonds of the hexanenitrile chain and the bond connecting this chain to the pyridine ring. MD simulations can systematically explore these degrees of freedom to identify low-energy conformers and the energy barriers between them. mdpi.comnih.gov The simulations are typically performed by placing the molecule in a solvent box, such as water, to mimic solution-phase behavior, and the system's trajectory is calculated by integrating Newton's laws of motion. mdpi.com

From the simulation trajectories, various structural parameters can be analyzed. This includes the root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions to understand solvation, and the analysis of dihedral angle distributions to identify the most populated conformational states. nih.gov For instance, the orientation of the formyl group relative to the pyridine ring and the folding of the hexanenitrile chain are critical aspects that can be quantified.

| Conformer | Dihedral Angle (C-C-C-C) of Hexanenitrile Chain (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 0.95 | 17 |

| Gauche (-) | -60 | 0.95 | 17 |

| Eclipsed | 0 | 5.00 | <1 |

The data presented in the hypothetical Table 1 illustrates the kind of information that can be extracted from MD simulations. It shows the relative stability and population of different conformers based on the rotation around a key bond in the hexanenitrile chain. Such insights are fundamental for understanding how the molecule might present itself for interaction with a binding partner, such as a metal ion. researchgate.net

Design and Prediction of Ligand-Metal Interactions

The structure of this compound features multiple potential coordination sites for metal ions, namely the nitrogen atom of the pyridine ring, the oxygen atom of the formyl group, and the nitrogen atom of the nitrile group. researchgate.net This makes it a potentially versatile ligand in coordination chemistry. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the nature of ligand-metal interactions. unibo.it

DFT calculations can be employed to determine the optimized geometries of metal complexes involving this compound. These calculations also provide crucial information about the strength and nature of the coordination bonds. nih.gov Parameters such as binding energies, bond lengths, and vibrational frequencies can be computed to assess the stability and characteristics of the formed complexes. nih.gov The pyridine nitrogen is a classic strong donor to a wide range of metal cations. researchgate.net The formyl oxygen and nitrile nitrogen can also participate in chelation, potentially leading to the formation of stable five- or six-membered rings with a coordinated metal ion.

The prediction of ligand-metal interactions involves several key computational steps:

Geometry Optimization: Determining the lowest energy structure of the metal-ligand complex.

Binding Energy Calculation: Quantifying the strength of the interaction between the ligand and the metal ion. This is typically calculated as the difference in energy between the complex and the sum of the energies of the isolated ligand and metal ion.

Electronic Structure Analysis: Investigating the charge distribution and orbital interactions (e.g., σ-donation and π-back-donation) to understand the nature of the chemical bond. nih.gov

| Metal Ion | Coordination Site(s) | Predicted Interaction Energy (kcal/mol) | Predicted Metal-Nitrogen(pyridine) Bond Length (Å) |

|---|---|---|---|

| Cu(II) | N(pyridine), O(formyl) | -45.5 | 2.05 |

| Zn(II) | N(pyridine), O(formyl) | -38.2 | 2.12 |

| Ni(II) | N(pyridine), O(formyl) | -42.8 | 2.08 |

| Pd(II) | N(pyridine), N(nitrile) | -50.1 | 2.02 |

Table 2 provides hypothetical DFT-calculated data for the interaction of this compound with several common divalent metal ions. The data illustrates how computational chemistry can be used to predict the preferred coordination modes and the relative stabilities of different metal complexes. ekb.eg For example, some metals might favor chelation by the pyridine and formyl groups, while others might prefer to coordinate to the pyridine and nitrile nitrogens. nih.govresearchgate.net These theoretical predictions are invaluable for guiding the rational design of new metal complexes with specific electronic and structural properties for applications in catalysis, materials science, or as therapeutic agents. mdpi.com

Advanced Chemical Applications of 4 6 Formylpyridin 2 Yl Hexanenitrile and Its Analogues

Utility as Versatile Building Blocks in Multistep Organic Synthesis

The molecular architecture of 4-(6-Formylpyridin-2-yl)hexanenitrile and its analogues makes them valuable building blocks in the field of organic synthesis. Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular structures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. The presence of multiple reactive sites—the formyl group, the nitrile group, and the pyridine (B92270) nitrogen—allows for a variety of chemical transformations, enabling the synthesis of a diverse range of heterocyclic and acyclic compounds.

The formyl group on the pyridine ring is particularly useful for condensation reactions. For instance, it can react with amines to form Schiff bases, which are important intermediates in the synthesis of various biologically active compounds and ligands. Condensation reactions involving 2-formylpyridine with other carbonyl compounds, such as 2-acetylpyridine (B122185), can lead to the formation of larger, more complex structures like substituted cyclohexanol derivatives through a series of Claisen-Schmidt condensation, Michael addition, and intramolecular aldol condensation reactions. researchgate.netichem.md

The nitrile group also offers a wide range of synthetic possibilities. Nitriles are valuable intermediates that can be transformed into acids, esters, amides, and amines. researchgate.net Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of pyridine derivatives, offering advantages such as simplicity, selectivity, and atom efficiency. bohrium.com For example, the synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles can be achieved through a one-pot multicomponent reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate. nih.gov This highlights the utility of nitrile-containing pyridine derivatives in constructing complex heterocyclic systems. The direct condensation of amides with nitriles also provides a single-step synthesis of pyrimidine (B1678525) derivatives. nih.gov

The combination of these functional groups in a single molecule allows for sequential and controlled modifications, making these compounds ideal for the construction of intricate molecular frameworks. The synthesis of fused pyridine building blocks, for instance, can lead to the generation of diverse chemical libraries for drug discovery and medicinal chemistry programs. whiterose.ac.uk

Role in Coordination Chemistry for Material Science Applications

The pyridine nitrogen and the formyl group in this compound and its analogues are excellent coordination sites for metal ions. This makes them highly valuable as ligands in coordination chemistry, with significant applications in material science.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and functionality of the organic ligand are crucial in determining the structure and properties of the resulting MOF. While direct use of this compound in MOF synthesis is not widely reported, analogous pyridine-based ligands with functional groups are extensively used.

Ligand Design for Catalytic Systems

The design of ligands is central to the development of efficient and selective catalytic systems. The structural features of this compound analogues make them attractive candidates for ligand design. The pyridine ring can act as a stable anchor to a metal center, while the side chains can be modified to tune the steric and electronic properties of the resulting metal complex.

For example, the formyl group can be converted into an imine through condensation with a primary amine, which can then coordinate to a metal ion along with the pyridine nitrogen, forming a bidentate or pincer-type ligand. These types of ligands are widely used in homogeneous catalysis for a variety of organic transformations. The development of metal-catalyzed multicomponent reactions for the synthesis of pyridine derivatives showcases the interplay between ligand design and catalytic efficiency. bohrium.com

Development in Optoelectronic Materials (e.g., Luminescent Complexes, Dyes)

Pyridine-based compounds and their metal complexes often exhibit interesting photophysical properties, making them suitable for applications in optoelectronic materials. The incorporation of a formyl group and a nitrile-containing side chain in analogues of this compound can influence their electronic structure and, consequently, their absorption and emission properties.

The synthesis of BODIPY (boron-dipyrromethene) dyes, for instance, can start from a condensation reaction involving 4-formylpyridine. acs.org Covalent attachment of other functional groups to the pyridine nitrogen can lead to red-shifted absorption and emission maxima, which is desirable for applications in bioimaging and photodynamic therapy. acs.org The development of novel pyridine derivatives through multicomponent reactions has also led to compounds with potential anti-inflammatory activity, demonstrating the broad applicability of these structures. nih.gov

The formation of metal complexes with these ligands can lead to luminescent materials. The nature of the metal ion and the ligand's substituents can be systematically varied to tune the emission color and quantum yield. These luminescent complexes can be used in the fabrication of organic light-emitting diodes (OLEDs), sensors, and bio-labels.

Contribution to Specialty Chemical Production and Polymer Chemistry

The reactivity of the formyl and nitrile groups in this compound and its analogues allows for their use in the production of specialty chemicals and as monomers in polymer chemistry.

The transformation of the nitrile group into other functional groups such as carboxylic acids or amines can lead to the synthesis of a variety of specialty chemicals with applications in pharmaceuticals, agrochemicals, and dyes. researchgate.net The pyridine moiety itself is a common feature in many biologically active compounds. nih.govnih.gov

In polymer chemistry, these compounds can be used as functional monomers. The formyl group can undergo polymerization reactions, or it can be used to attach the molecule to a polymer backbone. The pyridine unit can introduce specific properties into the polymer, such as metal-coordinating capabilities, altered solubility, or thermal stability. The synthesis of novel pyridine and fused pyridine derivatives provides a platform for the development of new polymeric materials with tailored functionalities. nih.gov

Below is a table summarizing the synthetic utility of related pyridine derivatives based on various reaction types.

| Starting Material Type | Reaction Type | Product Type | Key Features |

| 2-Formylpyridine & 2-Acetylpyridine | Condensation Reactions | Substituted Cyclohexanols | Formation of complex carbocyclic structures. researchgate.netichem.md |

| Amides & Nitriles | Direct Condensation | Pyrimidines | Single-step synthesis of heterocyclic compounds. nih.gov |

| 3-Acetylindole, Aldehydes, Nitriles | Multicomponent Reaction | Pyridine-3-carbonitriles | Efficient one-pot synthesis of complex pyridines. nih.gov |

| 4-Formylpyridine & 2,4-Dimethylpyrrole | Condensation/Oxidation/Complexation | BODIPY Dyes | Synthesis of fluorescent dyes for optoelectronic applications. acs.org |

This interactive table allows for a clear overview of how different starting materials and reaction conditions can lead to a variety of valuable chemical compounds, underscoring the versatility of pyridine-based building blocks in modern organic chemistry.

Future Directions and Interdisciplinary Research Opportunities for Pyridine Based Compounds

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the adoption of flow chemistry and automated platforms. beilstein-journals.orgnih.gov Continuous flow processing, often coupled with microwave technology, allows for the rapid and efficient synthesis of pyridines, such as in the Bohlmann-Rahtz and Hantzsch syntheses. beilstein-journals.orgnih.gov These methods offer precise control over reaction parameters like temperature and residence time, leading to improved yields and purity. beilstein-journals.org For a molecule like 4-(6-Formylpyridin-2-yl)hexanenitrile, a multi-step synthesis could be streamlined into a continuous process, minimizing manual handling and the isolation of intermediates. beilstein-journals.orgnih.govresearchgate.net

Automated synthesis platforms, integrated with real-time reaction monitoring, can accelerate the discovery and optimization of novel pyridine derivatives. By systematically varying reactants and conditions, these platforms can rapidly generate libraries of compounds for screening. The hydrodynamic properties of reactants in flow reactors are a key area of study to prevent issues like over-reaction and to optimize operating conditions. acs.orgacs.org The in situ preparation and immediate consumption of unstable reagents, a feature of flow chemistry, enhances safety and efficiency in processes such as the amination of pyridines. researchgate.netvapourtec.com

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and residence time |

| Scalability | Often challenging | More straightforward to scale up |

| Safety | Handling of large volumes of hazardous materials | Smaller reaction volumes, enhanced safety with unstable intermediates |

| Efficiency | Can be time-consuming with multiple steps | Reduced reaction times, potential for telescoped reactions |

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are increasingly guiding the synthesis of pyridine-based compounds. nih.gov This includes the development of one-pot multicomponent reactions, the use of environmentally friendly solvents, and the application of green catalysts. nih.govnih.govrsc.org For instance, novel pyridines have been synthesized using microwave-assisted green chemistry tools, which can lead to shorter reaction times and higher efficiency. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a greener approach to producing symmetrical pyridines. rsc.org

Sustainable approaches also focus on atom economy, preferring reactions that form the aromatic system through the elimination of small, benign molecules like water. acsgcipr.org The use of biomass-derived materials as starting feedstocks is another promising avenue for the sustainable synthesis of pyridines. numberanalytics.com For a compound like this compound, green methodologies could involve catalyst-free multicomponent reactions in aqueous media or the use of reusable catalysts like activated fly ash. rsc.orgbhu.ac.in

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water or other benign solvents; avoiding hazardous organic solvents. rsc.org |

| Catalysis | Utilizing catalytic reagents in small amounts over stoichiometric reagents; focusing on base metals over precious metals. rsc.orgacsgcipr.org |

| Design for Energy Efficiency | Using microwave irradiation or flow chemistry to reduce energy consumption. beilstein-journals.orgnih.gov |

| Use of Renewable Feedstocks | Exploring biomass-derived starting materials. numberanalytics.com |

Data-Driven Discovery and Artificial Intelligence in Chemical Design

In the context of medicinal chemistry, machine learning models are used to predict the binding affinity of ligands to protein targets, accelerating the drug discovery process. researchgate.netnih.gov For a molecule like this compound, which could serve as a ligand for a biological target, AI could be used to design analogs with improved potency and selectivity. nih.govnih.gov Geometric deep learning, for example, can be used for structure-based ligand design by adding chemical fragments to a starting molecule to enhance its properties. acs.org The integration of AI with automated synthesis platforms creates a closed-loop system for the rapid design, synthesis, and testing of new compounds.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process control, particularly in flow chemistry setups. Advanced spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are increasingly being used for in situ reaction monitoring of pyridine synthesis. researchgate.netmdpi.com

For example, in situ IR spectroscopy has been used to study the reaction mechanism of pyridine synthesis from acrolein and ammonia (B1221849), identifying key intermediates in the process. researchgate.net Time-resolved IR (TRIR) spectroscopy can provide insights into the dynamics of chemical reactions on very short timescales. numberanalytics.comnumberanalytics.com The coupling of these spectroscopic methods with microfluidic devices allows for the analysis of very small sample volumes and rapid data acquisition. mdpi.com This level of detailed, real-time analysis is invaluable for optimizing the synthesis of complex pyridine derivatives.

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The development of new methods for the functionalization of the pyridine ring is a continuous area of research, driven by the need to access novel and diverse molecular architectures. rsc.org While traditional methods often involve the synthesis of the pyridine ring with pre-installed functional groups, modern strategies focus on the direct C-H functionalization of the pre-formed ring. rsc.orgbeilstein-journals.org This approach is more atom-economical and allows for the late-stage modification of complex molecules.

Recent advances have enabled the selective functionalization of different positions on the pyridine ring, including the more challenging meta and para positions. acs.orgnih.govnih.gov For a molecule like this compound, with existing substituents, these novel functionalization strategies could be used to introduce additional chemical handles, further diversifying its potential applications. The exploration of photochemical and organocatalytic methods is also opening up new avenues for pyridine functionalization. acs.org The transformation of the pyridine ring itself into other carbo- and heterocyclic systems represents a cutting-edge area of research, offering the potential to generate a wide range of molecular scaffolds from a common starting material. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.